Dibenzylcyclooctyne polyethylene glycol 4 distearoylphosphatidylethanolamine, commonly referred to as DSPE-PEG4-DBCO, is a specialized compound that plays a significant role in drug development and bioconjugation. This compound integrates a phospholipid component (distearoylphosphatidylethanolamine), a hydrophilic polyethylene glycol segment, and a reactive dibenzylcyclooctyne moiety, which allows for efficient click chemistry reactions. The unique combination of these components enhances its applicability in various scientific fields, particularly in drug delivery systems and molecular imaging.
DSPE-PEG4-DBCO is commercially available from several suppliers, including Avanti Polar Lipids and MedChemExpress, which provide detailed specifications and synthesis methods for this compound . The compound is synthesized through an amidation reaction involving commercially available precursors, ensuring high purity and yield.
DSPE-PEG4-DBCO is classified as a phospholipid-based polymer with applications in bioconjugation and drug delivery. Its classification can be summarized as follows:
The synthesis of DSPE-PEG4-DBCO typically involves the following steps:
The reaction can be monitored using thin-layer chromatography to ensure completion. The resulting product can be characterized using nuclear magnetic resonance spectroscopy to confirm the structure and purity.
The molecular structure of DSPE-PEG4-DBCO can be represented as follows:
The structure includes a hydrophobic tail from the distearoylphosphatidylethanolamine, a hydrophilic polyethylene glycol segment, and the reactive dibenzylcyclooctyne group which facilitates click chemistry reactions .
DSPE-PEG4-DBCO primarily participates in click chemistry reactions due to its dibenzylcyclooctyne group. This group allows for strain-promoted azide-alkyne cycloaddition reactions, which are highly efficient and selective.
These reactions are characterized by their mild conditions and minimal by-products, making them suitable for biological applications .
The mechanism of action for DSPE-PEG4-DBCO involves its use in drug delivery systems where it enhances the solubility and bioavailability of therapeutic agents. The process includes:
This mechanism enhances the pharmacokinetics of drugs while reducing side effects by improving targeting efficiency .
Relevant data indicate that DSPE-PEG4-DBCO exhibits excellent biocompatibility and low toxicity, making it suitable for biomedical applications .
DSPE-PEG4-DBCO has numerous applications in scientific research:
The DSPE component serves as a hydrophobic membrane anchor that spontaneously integrates into lipid bilayers of nanoparticles, including liposomes and lipid nanoparticles (LNPs). This amphiphilic phospholipid enables stable encapsulation of hydrophobic therapeutic agents through hydrophobic interactions within its dual acyl chains [1] [5]. The PEG4 segment—a tetraethylene glycol chain—confers critical steric stabilization and stealth properties by forming a hydrophilic hydration shell around nanocarriers. This surface hydration reduces opsonization and subsequent clearance by the reticuloendothelial system (RES), significantly extending plasma half-life [5] [10]. PEGylation density and chain length (optimized here with four ethylene glycol units) directly influence immune evasion efficacy, with this intermediate length balancing stealth properties with minimized accelerated blood clearance (ABC) effects [5] [8].
Table 1: Functional Components of DSPE-PEG4-DBCO
Molecular Domain | Chemical Function | Nanocarrier Contribution |
---|---|---|
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) | Hydrophobic membrane anchor | Integrates into lipid bilayers; encapsulates hydrophobic drugs |
PEG4 (tetraethylene glycol) | Hydrophilic polymer spacer | Provides steric stabilization; reduces immune recognition; prolongs circulation half-life |
DBCO (dibenzocyclooctyne) | Strain-promoted cyclooctyne | Enables copper-free click conjugation with azide-bearing targeting ligands |
The structural sophistication of DSPE-PEG4-DBCO allows precise control over nanocarrier behavior. Studies confirm that DSPE-based formulations enhance drug loading capacity for lipophilic compounds like paclitaxel and doxorubicin, while the PEG spacer maintains colloidal stability in biological fluids [5] [10]. This dual functionality—encapsulation and stabilization—has proven essential in FDA-approved nanotherapeutics such as Doxil (PEGylated liposomal doxorubicin) and modern mRNA-LNP vaccines where analogous PEG-lipids (e.g., DMG-PEG2000) confer storage stability and controlled release profiles [5] [8].
The DBCO terminus enables bioorthogonal conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction that overcomes cytotoxicity limitations of traditional Cu(I)-catalyzed azide-alkyne cycloadditions [3] [6]. The strained cyclooctyne structure of DBCO drives spontaneous reaction with azide groups (-N₃), forming stable 1,2,3-triazole adducts under physiological conditions (aqueous buffers, pH 7.4, 37°C) without catalytic mediators [3] [4]. This reaction proceeds with high specificity and quantitative yield (typically >95%) even in complex biological matrices like plasma or serum, making it ideal for post-production nanocarrier functionalization [6].
The bioorthogonality of DBCO-azide conjugation ensures minimal interference with biological processes or nanocarrier integrity. Unlike conventional conjugation techniques requiring reactive groups (-COOH, -NH₂) that may compromise protein functionality or nanoparticle stability, SPAAC selectively targets azide moieties—functionalities virtually absent in biological systems [3] [4]. This selectivity enables precise "click" attachment of diverse azide-modified ligands, including:
Table 2: Therapeutic Applications Enabled by DBCO-Azide Conjugation
Application | Conjugation Partner | Functional Outcome | Reference |
---|---|---|---|
Tumor-targeted liposomes | Azide-modified anti-ICAM antibodies | Enhanced endothelial cell targeting | [2] |
PET radiotracer synthesis | ¹⁸F-labeled azides | Rapid 15-min radiosynthesis in plasma | [3] |
Theranostic nanocarriers | Azide-derivatized Cy5.5 (imaging) and doxorubicin (therapy) | Simultaneous tumor imaging and drug delivery | [7] |
Radiolabeling studies demonstrate the translational power of this chemistry: Feringa's group achieved efficient ¹⁸F-labeling of bombesin peptides via DBCO-azide cycloaddition in human plasma within 15 minutes, highlighting the technique's utility for preparing diagnostic radiopharmaceuticals [3]. The kinetic efficiency (k₂ ~ 0.1–1.0 M⁻¹s⁻¹) and biocompatibility make DSPE-PEG4-DBCO an indispensable tool for constructing multifunctional nanocarriers without compromising biological integrity [4] [6].
Surface engineering with DSPE-PEG4-DBCO dramatically enhances tumor accumulation through both passive and active targeting mechanisms. Passive targeting leverages the enhanced permeability and retention (EPR) effect, where prolonged circulation (enabled by PEG) facilitates nanocarrier extravasation through leaky tumor vasculature [7] [10]. Crucially, DBCO surface density directly influences tumor uptake efficiency. At optimal surface densities (~25 Å between adjacent DBCO terminals), liposomes exhibit 50% tumor accumulation versus 20% for non-DBCO counterparts—a 2.5-fold enhancement attributed to DBCO-mediated membrane interactions [7].
In orthotopic breast cancer models (4T1, MDA-MB-231), PEG2000-DBCO-coated liposomes demonstrated 258–303% increased cellular uptake compared to standard PEGylated liposomes, with confocal microscopy confirming enhanced intracellular delivery [7]. Remarkably, these formulations detected sub-20mm³ tumors invisible to conventional imaging, highlighting their diagnostic potential. The mechanism involves DBCO's strained alkyne forming transient dipolar interactions with cellular membrane components, promoting lipid exchange and endocytosis—without requiring traditional receptor-ligand binding [7].
Beyond tumor targeting, DSPE-PEG4-DBCO enables modular construction of next-generation nanocarriers:
The future evolution of DSPE-PEG4-DBCO applications focuses on overcoming residual immunogenicity challenges. Emerging strategies include:
These innovations leverage the unique orthogonality of DBCO chemistry to construct multifunctional nanoplatforms that simultaneously address multiple delivery barriers: opsonization, phagocytic clearance, immunogenicity, and tissue-specific targeting.
Table 3: Key Properties and Specifications of DSPE-PEG4-DBCO
Property | Specification | Functional Significance |
---|---|---|
CAS Number | 2112738-14-2 | Chemical identifier |
Molecular Weight | 1282.67 g/mol | Determines nanoparticle loading capacity |
PEG Length | 4 ethylene oxide units | Optimizes stealth-property balance |
DBCO Reactivity | Strain-promoted (k₂ ~ 0.1–1.0 M⁻¹s⁻¹) | Enables rapid catalyst-free conjugation |
Lipid Anchor | DSPE (C18 chains) | Ensures stable membrane integration |
Purity | ≥95% (reagent grade) | Ensures reproducible nanocarrier performance |
The trajectory of DSPE-PEG4-DBCO development illustrates a broader shift toward modular, multifunctional nanocarrier engineering. As a chemical linchpin, it enables precise integration of targeting, diagnostic, therapeutic, and immune-evasion functionalities through its tripartite structure—a versatility unmatched by single-function lipids. This adaptability positions DSPE-PEG4-DBCO as a foundational component in next-generation precision nanomedicines, particularly as combination therapies and theranostic applications advance toward clinical translation [1] [7] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1